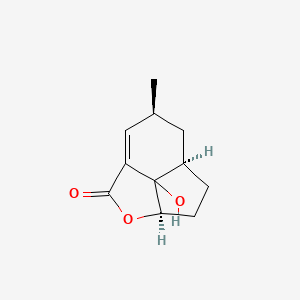

Galiellalactone

Descripción

Propiedades

Fórmula molecular |

C11H14O3 |

|---|---|

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

(4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one |

InChI |

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3/t6-,7+,9+,11?/m0/s1 |

Clave InChI |

SOIISBQQYAGDKM-CPOZNMEPSA-N |

SMILES isomérico |

C[C@H]1C[C@H]2CC[C@@H]3C2(C(=C1)C(=O)O3)O |

SMILES canónico |

CC1CC2CCC3C2(C(=C1)C(=O)O3)O |

Origen del producto |

United States |

Foundational & Exploratory

Galiellalactone: A Fungal Metabolite Targeting STAT3 in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Galiellalactone, a fungal metabolite originally isolated from Galiella rufa, has emerged as a significant small molecule of interest in cancer and immunology research.[1] This hexaketide-derived compound is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Unlike many kinase inhibitors, this compound exhibits a unique mechanism of action, directly binding to STAT3 and preventing its transcriptional activity without affecting its upstream phosphorylation.[2][3] This direct inhibition of a key oncogenic transcription factor has demonstrated notable anti-tumor, anti-inflammatory, and immunomodulatory effects in a variety of preclinical models. This technical guide provides a comprehensive overview of this compound, including its discovery, mechanism of action, quantitative biological data, and detailed experimental protocols for its study.

Discovery and Origin

This compound is a natural product produced by the ascomycete fungus Galiella rufa.[1] It was identified during screenings for inhibitors of the Interleukin-6 (IL-6) signaling pathway, a critical activator of STAT3.[4] The molecule's unique tricyclic lactone structure and potent biological activity have prompted significant interest, leading to the development of methods for its total synthesis and the creation of synthetic analogues for further investigation.[5][6][7][8]

Mechanism of Action: Direct STAT3 Inhibition

This compound's primary molecular target is the STAT3 protein. Its mechanism of action is distinct from many other STAT3 inhibitors that target upstream kinases like JAKs.

-

Covalent Binding: this compound acts as a cysteine-reactive inhibitor, forming a covalent bond with one or more cysteine residues within the STAT3 protein.[2][3] Mass spectrometry analysis has identified Cys-367, Cys-468, and Cys-542 as potential binding sites.[2][3]

-

Inhibition of DNA Binding: This covalent modification sterically hinders the ability of activated STAT3 dimers to bind to their specific DNA consensus sequences in the promoters of target genes.[2][3] This has been demonstrated through techniques such as Electrophoretic Mobility Shift Assays (EMSA).

-

Phosphorylation Independent: A key feature of this compound is that it does not prevent the phosphorylation of STAT3 at Tyr-705 or Ser-727, which is the canonical step for its activation.[2][3] Instead, it acts downstream, directly on the activated STAT3 protein.

This direct, phosphorylation-independent mechanism offers a highly specific means of inhibiting STAT3 signaling.

Figure 1: this compound's Mechanism of Action in the STAT3 Signaling Pathway.

Biological Activities and Therapeutic Potential

Anticancer Activity

Constitutive activation of STAT3 is a hallmark of many cancers, promoting proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This compound's ability to inhibit STAT3 makes it a promising anticancer agent.

-

Prostate Cancer: this compound induces apoptosis in prostate cancer cell lines that express activated STAT3. In vivo, it has been shown to reduce tumor growth in xenograft models of hormone-refractory prostate cancer. It has also been shown to inhibit the growth of cancer stem cell-like cells in prostate cancer models.

-

Breast Cancer: Novel analogues of this compound have demonstrated potent activity against triple-negative breast cancer (TNBC) cells by inhibiting both constitutive and inducible STAT3 phosphorylation more effectively than the parent compound.[9] These analogues induce apoptosis and can sensitize TNBC cells to radiotherapy.[9]

-

Other Cancers: The central role of STAT3 in numerous malignancies suggests that this compound could have therapeutic potential in a broader range of cancers, a hypothesis that is the subject of ongoing research.

Immunomodulatory and Anti-inflammatory Effects

STAT3 is a key regulator of inflammation and immune responses. By inhibiting STAT3, this compound can modulate the tumor microenvironment and inflammatory processes.

-

Inhibition of Myeloid-Derived Suppressor Cells (MDSCs): this compound can block the prostate cancer cell-induced generation of MDSC-like monocytes.[5] MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and promote tumor progression.

-

Cytokine Modulation: Treatment with this compound has been shown to decrease the production of immunosuppressive and pro-tumorigenic factors.[5] For example, it inhibits the induced expression of IL-1β, IL-6, and IL-10 in monocytes and reduces levels of IL-8 and GM-CSF in prostate cancer cells.[5]

Quantitative Biological Data

The following tables summarize key quantitative data for this compound and its analogues from published studies.

| Parameter | Value | Assay/Model System | Reference |

| IC₅₀ (STAT3 Inhibition) | 250-500 nM | IL-6 Signaling in HepG2 cells | |

| IC₅₀ (STAT3 Activity) | ~5 µM | Luciferase Reporter Gene Assay (LNCaP cells) | [10] |

| Growth IC₅₀ (72h) | 3.6 µM | DU145 Prostate Cancer Cells | |

| Apoptosis Induction | 2.5-25 µM | Prostate Cancer Cell Lines (24-72h) | |

| STAT3 DNA Binding | 5-50 µM | Inhibition in DU145 cells (1h) |

Table 1: In Vitro Activity of this compound.

| Parameter | Value | Model System | Reference |

| Tumor Growth Reduction | 41-42% | DU145 Xenografts (1-3 mg/kg, daily i.p. for 3 weeks) |

Table 2: In Vivo Activity of this compound.

| Analogue | Growth IC₅₀ (72h) | Cell Line | Reference |

| ZE139 (Biotinylated) | 6.6 µM | DU145 | |

| ZE140 (Biotinylated) | 14 µM | DU145 | |

| SG-1709 | More potent than this compound | TNBC Cells | [9] |

| SG-1721 | More potent than this compound | TNBC Cells | [9] |

Table 3: Activity of this compound Analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

General Experimental Workflow

The study of this compound typically follows a multi-step process from initial screening to in vivo validation.

Figure 2: General Experimental Workflow for the Study of this compound.

Western Blot for STAT3 and Phospho-STAT3

This protocol is used to assess the phosphorylation status and total protein levels of STAT3.

-

Cell Lysis:

-

Culture cells to desired confluency and treat with this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., rabbit anti-phospho-STAT3 Tyr705 or mouse anti-STAT3) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

-

Re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

This assay directly visualizes the binding of STAT3 to a DNA probe.

-

Nuclear Extract Preparation:

-

Treat cells with this compound.

-

Harvest cells and wash with cold PBS.

-

Lyse the cell membrane using a hypotonic buffer, leaving the nuclei intact.

-

Centrifuge to pellet the nuclei.

-

Extract nuclear proteins using a high-salt buffer.

-

Determine protein concentration.

-

-

Probe Labeling:

-

Synthesize complementary oligonucleotides containing the STAT3 consensus binding site (e.g., hSIE probe).

-

Anneal the oligonucleotides to form a double-stranded probe.

-

Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin.

-

-

Binding Reaction:

-

In a final volume of 20 µL, combine 5-10 µg of nuclear extract, 1-2 µg of poly(dI-dC) (a non-specific competitor), and binding buffer.

-

Incubate on ice for 15 minutes.

-

Add the labeled probe and incubate for a further 20-30 minutes at room temperature.

-

For supershift analysis, add a STAT3-specific antibody to the reaction mixture before adding the probe to confirm the identity of the protein in the complex.

-

-

Electrophoresis and Detection:

-

Resolve the protein-DNA complexes on a 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen (for radioactive probes) or transfer to a membrane for chemiluminescent detection (for biotinylated probes).

-

STAT3 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of STAT3.

-

Cell Transfection:

-

Seed cells (e.g., HEK293 or LNCaP) in a 24- or 96-well plate.

-

Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Treatment and Stimulation:

-

After 24 hours, treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., IL-6) to activate the STAT3 pathway for 6-18 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Wash cells with PBS and lyse with passive lysis buffer.

-

Measure firefly luciferase activity using a luminometer.

-

Measure Renilla luciferase activity in the same sample.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of STAT3 activity by comparing stimulated vs. unstimulated samples.

-

Determine the inhibitory effect of this compound by comparing treated vs. untreated stimulated samples.

-

Flow Cytometry for Apoptosis (Annexin V Staining)

This method quantifies the percentage of apoptotic cells following treatment.

-

Cell Preparation:

-

Treat cells with this compound or vehicle for the desired time.

-

Harvest both adherent and floating cells.

-

Wash cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye (e.g., Propidium Iodide or 7-AAD).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Analyze the stained cells immediately by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Biosynthesis of this compound

This compound is a hexaketide metabolite, indicating its biosynthesis via the polyketide pathway. While the complete enzymatic pathway has not been fully elucidated, key steps are known. The direct precursor to this compound is (-)-prethis compound.[5] The fungus Galiella rufa efficiently catalyzes the conversion of this precursor into the final product through a cyclization reaction, likely an intramolecular Diels-Alder reaction.[4][5]

Figure 3: Proposed Final Step in the Biosynthesis of this compound.

Conclusion

This compound represents a compelling natural product with significant therapeutic potential as a direct inhibitor of the STAT3 transcription factor. Its unique mechanism of action, which circumvents the need to inhibit upstream kinases, offers a specific and potent means of disrupting oncogenic and pro-inflammatory signaling. The data summarized and protocols provided in this guide offer a foundational resource for researchers aiming to explore the pharmacology of this compound, develop more potent analogues, and ultimately translate its promise into clinical applications for cancer and inflammatory diseases.

References

- 1. The fungal metabolite this compound interferes with the nuclear import of NF-κB and inhibits HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (-)-prethis compound, conversion of (-)-prethis compound to (-)-galiellalactone by mycelia of Galiella rufa | Lund University [lunduniversity.lu.se]

- 6. pubcompare.ai [pubcompare.ai]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Galiellalactone: A Technical Guide to a Direct STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galiellalactone is a fungal-derived hexaketide metabolite that has garnered significant attention in oncological research for its potent and specific inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous malignancies, including prostate and triple-negative breast cancers, making it a prime therapeutic target. This compound exerts its anticancer effects by directly and covalently binding to cysteine residues within the STAT3 protein, thereby preventing its binding to DNA and subsequent transcriptional activation of downstream oncogenic genes. This mechanism is distinct from many other STAT3 inhibitors as it does not affect the upstream phosphorylation of STAT3. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental methodologies for its study.

Chemical Structure and Physicochemical Properties

This compound is a small, non-toxic, and non-mutagenic molecule.[1][2] Its core structure is a tricyclic lactone.

Chemical Identity

| Property | Value |

| IUPAC Name | (4S,5aR,7aR,7bS)-5,5a,6,7,7a,7b-Hexahydro-7b-hydroxy-4-methylindeno[1,7-bc]furan-2(4H)-one |

| CAS Number | 133613-71-5 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | C[C@@H]1C=C2--INVALID-LINK--(O)--INVALID-LINK--([H])C1 |

| InChI Key | SOIISBQQYAGDKM-QJSROADHSA-N |

Physicochemical Data

| Property | Description |

| Appearance | White to off-white solid; lyophilized powder |

| Purity | ≥95% |

| Solubility | Soluble in DMSO (to 5 mM), ethanol (to 5 mM), DMF, and methanol |

| Storage | Store at -20°C as a solid. In solvent, store at -80°C for up to 6 months. |

Biological Activity and Mechanism of Action

This compound is a selective, direct, and irreversible inhibitor of STAT3.[1][3] Its primary mechanism involves the covalent modification of STAT3, which sterically hinders its ability to bind to DNA, thus inhibiting the transcription of STAT3 target genes.

Mechanism of Action

This compound's mechanism of action has been elucidated through various molecular and chemical pharmacology studies.[3] The molecule contains an α,β-unsaturated carbonyl unit which acts as a Michael acceptor.[2]

-

Covalent Binding: this compound covalently binds to one or more cysteine residues on the STAT3 protein.[3]

-

Identified Binding Sites: Mass spectrometry analysis has identified three specific cysteine residues in STAT3 that are alkylated by this compound: Cys-367, Cys-468, and Cys-542.[3] These residues are located in the DNA-binding and linker domains of the STAT3 protein.[3]

-

Inhibition of DNA Binding: This covalent modification directly inhibits the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[3]

-

Phosphorylation Independent: Notably, this compound's inhibitory action does not affect the phosphorylation of STAT3 at Tyr-705 or Ser-727.[3][4]

The following diagram illustrates the inhibitory mechanism of this compound on the STAT3 signaling pathway.

Caption: Mechanism of STAT3 inhibition by this compound.

In Vitro and In Vivo Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines and in animal models.

| Cell Line | Cancer Type | Assay | IC₅₀ | Incubation Time | Reference |

| DU-145 | Prostate Cancer | WST-1 Proliferation | 3.02 µM | 72 h | [1] |

| DU-145 | Prostate Cancer | Growth Inhibition | 3.6 µM | 72 h | [2] |

| BT-549 | Triple-Negative Breast Cancer | MTT | 12.68 µM | 24 h | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 16.93 µM | 24 h | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 17.48 µM | 24 h | [1] |

| System | Assay | IC₅₀ | Reference |

| IL-6-stimulated LNCaP cells | STAT3 Luciferase Reporter | ~5 µM | [5] |

| General | Selective STAT3 Signaling Inhibition | 250-500 nM | [1] |

| Model | Cancer Type | Treatment | Outcome | Reference |

| DU-145 Xenografts (mice) | Prostate Cancer | 1, 3 mg/kg; daily i.p. for 3 weeks | 41-42% reduction in tumor growth rate | [1] |

| DU-145-Luc Orthotopic Xenografts (mice) | Prostate Cancer | Daily i.p. injections for 6 weeks | Significantly reduced primary tumor growth and metastatic spread | [6] |

| ENZR Xenografts (mice) | Prostate Cancer | GPA500 (this compound analog) | Reduced tumor volume and serum PSA | [7] |

Experimental Protocols

This section outlines methodologies for key experiments used to characterize this compound.

Synthesis of this compound-Cysteine Adduct

This protocol demonstrates the Michael addition reactivity of this compound with cysteine.[4]

-

Dissolve 3.5 mg (0.02 mmol) of this compound in 1.0 mL of methanol (MeOH).

-

Add 2.4 mg (0.018 mmol) of L-cysteine to the solution.

-

Stir the solution at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

Wash the residue with chloroform to yield the pure adduct.

Target Identification using Biotinylated this compound (GL-biot)

This workflow is used to identify the protein targets of this compound.[3][4]

Caption: Experimental workflow for target protein identification.

STAT3 Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of STAT3.[8]

-

Cell Seeding: Seed STAT3 reporter cells (e.g., DU-145 or HEK293 transfected with a STAT3-responsive luciferase construct) in a 96-well plate at a density of 2 x 10³ to 3 x 10⁴ cells/well. Incubate overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). For activation studies, cells may be serum-starved and then stimulated with a STAT3 activator like Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF).

-

Cell Lysis: After treatment, wash the cells once with PBS and add an appropriate lysis buffer.

-

Luciferase Measurement: Transfer the cell lysate to a luminometer. Measure the firefly luciferase activity using a luciferase assay kit according to the manufacturer's protocol. An internal control, such as a constitutively expressed Renilla luciferase, should be used to normalize for transfection efficiency and cell viability.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Express the STAT3 activity as a percentage relative to the stimulated, untreated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the inhibition of STAT3 binding to DNA.[4][9]

-

Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells (e.g., DU145) to obtain active STAT3 protein.

-

Binding Reaction:

-

Incubate the nuclear extract with this compound at various concentrations for a short period (e.g., 15 minutes) on ice.

-

Add the labeled DNA probe to the mixture. Include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Allow the binding reaction to proceed at room temperature for 15-20 minutes.

-

-

Electrophoresis:

-

Load the reaction mixtures onto a non-denaturing polyacrylamide gel.

-

Run the gel in an appropriate buffer (e.g., 0.5x TBE) until the free probe has migrated a sufficient distance.

-

-

Detection:

-

Transfer the DNA-protein complexes from the gel to a positively charged membrane.

-

Detect the labeled probe using autoradiography (for ³²P) or a chemiluminescent detection system (for biotin). A "shifted" band represents the STAT3-DNA complex, which will be reduced in intensity in the presence of this compound.

-

The following diagram illustrates the principle of the EMSA experiment.

Caption: Principle of Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

This compound is a potent and specific direct inhibitor of STAT3, representing a promising therapeutic candidate for cancers driven by aberrant STAT3 signaling. Its unique mechanism of covalent modification, which inhibits DNA binding without affecting upstream phosphorylation, distinguishes it from other STAT3 inhibitors. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to further characterize this compound and its analogs as potential anticancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

Galiellalactone's Mechanism of Action on STAT3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively active transcription factor implicated in the progression of numerous malignancies, making it a prime therapeutic target. Galiellalactone, a fungal metabolite, has emerged as a potent and selective inhibitor of STAT3 signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its direct interaction with STAT3. We will delve into its covalent binding properties, the impact on STAT3's transcriptional activity, and its efficacy in preclinical models. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction to STAT3 and this compound

The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical mediators of cytokine and growth factor signaling.[1] Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[1] The persistent activation of STAT3, in particular, is a hallmark of many human cancers, including prostate and breast cancer, where it drives tumor growth, metastasis, and drug resistance.[2][3]

This compound is a small, non-toxic, and non-mutagenic fungal metabolite that has been identified as a selective inhibitor of STAT3 signaling.[4] It has demonstrated significant anti-tumor activity in both in vitro and in vivo models of cancer.[2][4] This guide will elucidate the precise molecular mechanism by which this compound exerts its inhibitory effects on STAT3.

Mechanism of Action: Covalent Modification of STAT3

This compound functions as a direct inhibitor of STAT3 by forming a covalent bond with specific cysteine residues within the STAT3 protein.[5][6] This irreversible binding event is central to its mechanism of action and distinguishes it from many other STAT3 inhibitors that target upstream kinases or the SH2 domain involved in dimerization.

Covalent Binding to Cysteine Residues

Mass spectrometry analysis of recombinant STAT3 protein treated with this compound has identified three specific cysteine residues that are alkylated by the compound: Cys-367, Cys-468, and Cys-542.[5][6][7]

-

Cys-367 and Cys-468 are located within the DNA-binding domain of STAT3.[5][7]

-

Cys-542 is situated in the linker domain of the protein.[5][7]

The covalent modification of these residues, particularly those in the DNA-binding domain, physically obstructs the ability of STAT3 to bind to its consensus DNA sequences in the promoters of target genes.[5]

Inhibition of DNA Binding without Affecting Phosphorylation

A key characteristic of this compound's mechanism is its ability to inhibit STAT3's DNA-binding activity without altering its phosphorylation status.[5][8] Electrophoretic mobility shift assays (EMSA) have demonstrated a dose-dependent decrease in the binding of STAT3 to its DNA probes in the presence of this compound.[5][8] However, Western blot analyses consistently show that the levels of phosphorylated STAT3 at both Tyrosine 705 (pY705) and Serine 727 (pS727) remain unchanged after treatment with this compound.[5] This indicates that this compound does not interfere with the upstream signaling cascade that leads to STAT3 activation but rather acts directly on the activated STAT3 protein to prevent its downstream function.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| DU145 | Prostate Cancer | WST-1 Proliferation Assay (72h) | 3.6 µM | [5] |

| BT-549 | Triple-Negative Breast Cancer | MTT Assay (24h) | 12.68 µM | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay (24h) | 16.93 µM | [4] |

| MDA-MB-468 | Triple-Negative Breast Cancer | MTT Assay (24h) | 17.48 µM | [4] |

| General STAT3 Signaling | - | Luciferase Reporter Assay | 250-500 nM | [4] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment Regimen | Outcome | Reference |

| DU145 Prostate Cancer Xenograft | 1 or 3 mg/kg, daily i.p. for 3 weeks | Reduced tumor growth rate by 41-42% | [4] |

| DU145 Prostate Cancer Orthotopic Xenograft | Daily i.p. injections for 9 weeks | Reduced expression of stemness marker CD44 by 40% | [2] |

| DU145 Prostate Cancer Subcutaneous Xenograft | Daily i.p. injections for 3 weeks | Reduced expression of stemness marker ALDH1A1 by 50% | [2] |

Table 3: Effect of this compound on STAT3 Target Gene Expression

| Cell Line/Model | Target Gene | Method | Result | Reference |

| DU145-derived CSC spheres | Mcl-1, Bcl-XL, c-myc, Survivin | qPCR | Significant decrease in gene expression | [2] |

| DU145 Orthotopic Xenograft | Mcl-1, Bcl-XL | qPCR | Significantly decreased expression levels | [2] |

| LNCaP (IL-6 stimulated) | PSA, TMPRSS2 | RT-qPCR | Significantly reduced expression | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound on STAT3.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the effect of this compound on the DNA-binding activity of STAT3.

Protocol:

-

Nuclear Extract Preparation:

-

Treat DU145 cells with desired concentrations of this compound for 1 hour.

-

Harvest cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.

-

Determine protein concentration of the nuclear extracts using a BCA assay.

-

-

Probe Labeling:

-

Synthesize and anneal complementary oligonucleotides containing the STAT3 consensus binding site (5'-GATCCTTCTGGGAATTCCTAGATC-3').

-

Label the double-stranded DNA probe with digoxigenin-ddUTP using a DIG Gel Shift Kit.

-

-

Binding Reaction:

-

In a final volume of 20 µL, combine:

-

10-15 µg of nuclear extract

-

1 µL of poly [d(I-C)] (1 µg/µL)

-

4 µL of 5x binding buffer

-

1 µL of labeled STAT3 probe (0.5 ng)

-

-

Incubate the reaction mixture at room temperature for 15-20 minutes.

-

For supershift assays, pre-incubate the nuclear extract with a STAT3 antibody for 20 minutes on ice before adding the labeled probe.

-

-

Electrophoresis and Detection:

-

Load the samples onto a 6% non-denaturing polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at 100-120 V for 1.5-2 hours at 4°C.

-

Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.

-

Detect the digoxigenin-labeled probe using an anti-digoxigenin antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.

-

Visualize the bands using a chemiluminescence imager.

-

Luciferase Reporter Gene Assay

Objective: To quantify the inhibitory effect of this compound on STAT3-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection:

-

Seed LNCaP cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid (containing tandem repeats of the STAT3 binding site upstream of the luciferase gene) and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with this compound for 1 hour.

-

Stimulate the cells with IL-6 (50 ng/mL) for 8 hours to induce STAT3-dependent luciferase expression.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Express the results as a percentage of the activity observed in the IL-6 stimulated control group.

-

Mass Spectrometry for Identification of Covalent Adducts

Objective: To identify the specific cysteine residues in STAT3 that are covalently modified by this compound.

Protocol:

-

Sample Preparation:

-

Incubate recombinant STAT3 protein with an excess of this compound at room temperature for 1 hour.

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the non-modified cysteine residues with iodoacetamide.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration to less than 2 M.

-

Digest the protein with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

-

Acquire data in a data-dependent manner, where the most intense ions in the MS1 scan are selected for fragmentation in the MS2 scan.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against the human STAT3 protein sequence using a database search engine (e.g., Mascot, Sequest).

-

Include a variable modification corresponding to the mass of this compound on cysteine residues in the search parameters.

-

Manually validate the identified this compound-modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

-

Immunoprecipitation and Western Blotting

Objective: To confirm the binding of this compound to STAT3 and to assess the phosphorylation status of STAT3.

Protocol:

-

Cell Lysis:

-

Treat DU145 cells with a biotinylated this compound analog (GL-biot) or this compound.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation (for GL-biot):

-

Incubate the cell lysates with streptavidin-conjugated agarose beads to pull down proteins bound to GL-biot.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins or total cell lysates by SDS-PAGE on a 7.5% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against STAT3, pSTAT3 (Y705), pSTAT3 (S727), or biotin overnight at 4°C.[5]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

Signaling Pathway and Mechanism of Action

Experimental Workflow

Conclusion

This compound represents a promising therapeutic agent that directly targets the transcription factor STAT3. Its unique mechanism of action, involving the covalent modification of specific cysteine residues within the DNA-binding and linker domains of STAT3, leads to the inhibition of its transcriptional activity without affecting its upstream activation. This direct inhibition of a key oncogenic driver, supported by robust preclinical in vitro and in vivo data, underscores the potential of this compound as a valuable candidate for further drug development in the treatment of cancers with aberrant STAT3 signaling. This technical guide provides a comprehensive resource for researchers seeking to understand and further investigate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The STAT3 Inhibitor this compound Reduces IL6-Mediated AR Activity in Benign and Malignant Prostate Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Galiellalactone's Biological Activity in Cancer Cells: A Technical Guide

Abstract

Galiellalactone, a fungal metabolite, has emerged as a significant inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer progression. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, focusing on its mechanism of action, its effects on cellular processes such as apoptosis and cell cycle, and its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Direct STAT3 Inhibition

This compound exerts its anticancer effects primarily through the direct inhibition of STAT3. Unlike many kinase inhibitors that target upstream signaling components, this compound directly interacts with the STAT3 protein. It has been demonstrated that this compound is a cysteine-reactive inhibitor that covalently binds to one or more cysteine residues within the STAT3 protein.[1][2] This covalent modification sterically hinders the ability of STAT3 dimers to bind to their specific DNA consensus sequences in the promoters of target genes.[1][2] A critical aspect of this compound's mechanism is that it inhibits STAT3 DNA binding without affecting the upstream phosphorylation of STAT3 at tyrosine 705 or serine 727.[1][2]

The inhibition of STAT3 signaling by this compound has an IC50 (half-maximal inhibitory concentration) in the range of 250-500 nM.[3] This direct and specific mechanism of action makes this compound a valuable tool for studying STAT3-mediated signaling and a promising candidate for therapeutic development.

Biological Activities in Cancer Cells

Induction of Apoptosis

This compound and its analogues have been shown to induce apoptosis in a variety of cancer cell lines, including those from prostate and triple-negative breast cancers.[3][4] The induction of apoptosis is a key indicator of the cytotoxic effects of an anticancer agent. In response to this compound treatment, cancer cells exhibit classic hallmarks of apoptosis, such as the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[4] The analogue SG-1721, in particular, has been noted to be a more potent inducer of apoptosis than the parent compound.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily at the G2/M phase, in prostate cancer cells.[5][6] This effect is linked to the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways, which are critical components of the DNA damage response (DDR).[5][6] this compound treatment leads to the phosphorylation of CHK1 and H2AX (forming γH2AX) and the downregulation of CDC25C, a phosphatase required for entry into mitosis.[5] Interestingly, this activation of the DDR by this compound does not appear to be caused by the induction of double-strand DNA breaks.[5]

Inhibition of Tumor Growth and Metastasis

In vivo studies using orthotopic xenograft mouse models of prostate cancer have demonstrated that this compound can significantly reduce primary tumor growth and the metastatic spread of cancer cells to lymph nodes.[7] These findings underscore the therapeutic potential of this compound in not only controlling tumor size but also in preventing the dissemination of cancer cells to distant sites, a major cause of mortality in cancer patients.

Immunomodulatory Effects

The tumor microenvironment often contains immunosuppressive cells that hinder the body's natural anti-tumor immune response. Myeloid-derived suppressor cells (MDSCs) are one such cell type, and their generation and function are dependent on STAT3 signaling. This compound has been shown to inhibit the generation of MDSC-like monocytes induced by prostate cancer cells.[8] This suggests that this compound may also exert its anticancer effects by modulating the immune system and reversing tumor-induced immunosuppression.[8]

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound and its analogues in various cancer cell lines.

| Compound | Cancer Type | Cell Line | Assay | IC50 Value | Citation |

| This compound | - | - | STAT3 Signaling | 250-500 nM | [3] |

| This compound | Prostate | DU145 | Cell Viability (72h) | 3.6 µM | |

| This compound | Prostate Cancer Stem-like Cells (Docetaxel-sensitive) | DU145-DS spheres | Cell Viability | 10.1 µM | [9] |

| This compound | Prostate Cancer Stem-like Cells (Docetaxel-resistant) | DU145-DR spheres | Cell Viability | 6.2 µM | [9] |

| This compound | Breast (Triple-Negative) | BT-549 | Cell Viability | ~10-20 µM | [3] |

| SG-1709 | Breast (Triple-Negative) | MDA-MB-468 | Cell Viability (24h) | More potent than this compound | [4] |

| SG-1721 | Breast (Triple-Negative) | MDA-MB-468 | Cell Viability (24h) | More potent than this compound | [4] |

Note: The exact IC50 values for SG-1709 and SG-1721 were not explicitly stated in the reviewed literature but were demonstrated to be lower than that of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for STAT3 Phosphorylation

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

-

Nuclear Extract Preparation: Treat cells with this compound. Prepare nuclear extracts using a nuclear extraction kit.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with biotin or a radioactive isotope (e.g., ³²P).

-

Binding Reaction: Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled probe. For supershift assays, add a STAT3-specific antibody.

-

Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: If using a biotinylated probe, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence. If using a radioactive probe, dry the gel and expose it to X-ray film.

Signaling Pathways and Visualizations

This compound's Inhibition of the STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits STAT3 signaling by preventing the DNA binding of active p-STAT3 dimers.

This compound's Activation of the ATM/ATR Pathway

This diagram shows the proposed mechanism of this compound-induced cell cycle arrest via the ATM/ATR pathway.

Caption: this compound induces G2/M cell cycle arrest by activating the ATM/ATR-CHK1 pathway.

Experimental Workflow for Assessing this compound's Activity

The following diagram outlines a typical experimental workflow to characterize the biological effects of this compound.

Caption: A general experimental workflow for studying the effects of this compound on cancer cells.

Conclusion

This compound is a potent and direct inhibitor of STAT3, a transcription factor that plays a pivotal role in the survival and proliferation of many types of cancer cells. Its ability to induce apoptosis, cause cell cycle arrest, inhibit tumor growth and metastasis, and potentially modulate the tumor immune microenvironment makes it a highly promising candidate for further preclinical and clinical investigation. The detailed mechanisms and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and its analogues in oncology.

References

- 1. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutive activation of JAK-STAT3 signaling by BRCA1 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Galiellalactone's Role in Inhibiting STAT3 Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, and differentiation.[1] Its constitutive activation is a hallmark of numerous human cancers, making it a prime therapeutic target.[1][2][3][4] Galiellalactone, a fungal metabolite, has emerged as a potent and selective inhibitor of STAT3 signaling.[3][5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows. The document consolidates current research to serve as a comprehensive resource for professionals in oncology and drug development.

Introduction to STAT3 Signaling

The Janus kinase (JAK)/STAT signaling pathway is a crucial cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression.[7] The pathway is initiated when a ligand binds to its corresponding receptor, leading to the activation of associated JAKs.[7] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins.[1] Upon recruitment, STATs are themselves phosphorylated by JAKs, primarily on a critical tyrosine residue (Tyr705 for STAT3).[1][8][9] This phosphorylation triggers the formation of STAT3 homodimers, which then translocate to the nucleus.[1][9] Within the nucleus, these dimers bind to specific DNA response elements in the promoter regions of target genes, thereby modulating the transcription of genes involved in cell proliferation (e.g., c-myc, cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and angiogenesis.[1][4]

Due to its central role in promoting malignant phenotypes, the aberrant and persistent activation of STAT3 is considered an oncogenic driver in a variety of cancers, including prostate and breast cancer.[1][2][3] This has made STAT3 an attractive target for the development of novel anticancer therapies.[3][6]

This compound: A Direct STAT3 Inhibitor

This compound is a small, non-toxic fungal metabolite identified as a selective inhibitor of STAT3 signaling.[3][5] Unlike many inhibitors that target the upstream kinases (e.g., JAKs), this compound acts directly on the STAT3 protein itself.[3][6]

Mechanism of Action

Research has demonstrated that this compound is a cysteine-reactive inhibitor that covalently binds to STAT3.[3][6][10] This direct interaction physically prevents the STAT3 dimer from binding to its target DNA sequences.[3][10][11] A key characteristic of this compound's mechanism is that it does not affect the upstream phosphorylation of STAT3 at either Tyr705 or Ser727.[3][5][10][11] This specificity highlights its direct action on the transcription factor's DNA-binding capability rather than its activation state.

Mass spectrometry analysis has identified three specific cysteine residues on the STAT3 protein that are modified by this compound: Cys-367, Cys-468, and Cys-542.[3][6][10] These residues are located within the DNA-binding domain and the linker domain of STAT3, with Cys-468 being in direct contact with the bound DNA.[3][12] By alkylating these critical cysteines, this compound sterically hinders the protein-DNA interaction, effectively shutting down STAT3-mediated gene transcription.[3][12]

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound have been quantified across various assays and cell lines, demonstrating its potency against STAT3 signaling and cancer cell viability.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line / System | IC50 Value | Reference(s) |

| STAT3 Signaling | - | 250-500 nM | [5] |

| STAT3-mediated Luciferase Activity | LNCaP (prostate cancer) | ~5 µM | [4] |

| Cell Viability (WST-1, 72h) | DU-145 (prostate cancer) | 3.02 µM | [5] |

| Cell Viability (MTT, 24h) | BT-549 (breast cancer) | 12.68 µM | [5] |

| Sphere Viability (Docetaxel-Sensitive) | DU-145 Spheres | 10.1 µM | [13][14] |

| Sphere Viability (Docetaxel-Resistant) | DU-145 Spheres | 6.2 µM | [13][14] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Cell Line | Treatment Regimen | Key Outcomes | Reference(s) |

| Nude Mice (Subcutaneous) | DU-145 | 1 and 3 mg/kg, daily i.p., 3 weeks | 41-42% reduction in tumor growth. | [4][5] |

| Nude Mice (Orthotopic) | DU-145-Luc | Daily i.p. injections, 6 weeks | Significant reduction in primary tumor growth and metastatic spread to lymph nodes. | [15][16] |

i.p. = intraperitoneal

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound's inhibition of STAT3 signaling.

Cell Culture

-

Cell Lines: Human prostate cancer cell lines DU-145 (p-STAT3 positive), PC-3 (p-STAT3 positive), and LNCaP (p-STAT3 negative) are commonly used.[3][4]

-

Media: Cells are typically cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]

-

Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO₂.[3]

Western Blot Analysis for STAT3 and Related Proteins

This protocol is used to assess the levels of total and phosphorylated STAT3, as well as downstream target proteins.

-

Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 to 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[8]

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[14]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), total STAT3, Bcl-xL, Mcl-1, cleaved PARP, and a loading control (e.g., β-actin).[8][11]

-

Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize bands using an enhanced chemiluminescence (ECL) substrate.[8]

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

This assay directly measures the ability of STAT3 to bind to its DNA consensus sequence.

-

Lysate Preparation: Prepare nuclear extracts from DU-145 cells treated with this compound (e.g., 0-50 µM for 1 hour).[5]

-

Probe Labeling: Use a double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., SIE from the c-fos promoter), end-labeled with [γ-³²P]ATP.

-

Binding Reaction: Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) for 15-30 minutes at room temperature.[3]

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualization: Dry the gel and visualize the bands by autoradiography. A decrease in the intensity of the STAT3-DNA complex band indicates inhibition.

-

Supershift (Optional): To confirm specificity, pre-incubate the reaction mixture with a STAT3-specific antibody, which will cause a "supershift" of the band to a higher molecular weight.[3][11]

STAT3 Luciferase Reporter Gene Assay

This assay quantifies STAT3 transcriptional activity.

-

Transfection: Transiently transfect LNCaP cells with a luciferase reporter plasmid containing multiple STAT3 binding sites upstream of a minimal promoter (e.g., pTATA-TK-Luc).[3][4] Co-transfect with a Renilla luciferase plasmid for normalization.

-

Treatment: After 24 hours, pre-treat cells with this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6, e.g., 50 ng/mL), for 6-8 hours to induce STAT3 activity.[3][11]

-

Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A reduction in normalized luciferase activity indicates inhibition of STAT3 transcriptional function.[4]

In Vivo Xenograft Tumor Growth Study

This protocol assesses the anti-tumor efficacy of this compound in an animal model.

-

Cell Implantation: Subcutaneously inject 1-2 million DU-145 prostate cancer cells into the flank of male nude mice.[4]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize mice into control (vehicle) and treatment groups. Administer this compound (e.g., 1 or 3 mg/kg) or vehicle via daily intraperitoneal (i.p.) injections for a set period (e.g., 3-6 weeks).[4][5][15]

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight.

-

Endpoint Analysis: At the end of the study, excise tumors for weight measurement, histology, and analysis of protein/mRNA expression of STAT3 target genes (e.g., Bcl-xL, Mcl-1).[4]

Cellular Consequences of STAT3 Inhibition by this compound

By blocking the binding of STAT3 to DNA, this compound effectively downregulates the expression of STAT3 target genes. This leads to several key anti-cancer effects:

-

Induction of Apoptosis: this compound treatment leads to decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and increased levels of apoptotic markers such as cleaved caspase-3 and cleaved PARP.[4][5] This effect is predominantly seen in cancer cells with constitutively active STAT3.[4]

-

Inhibition of Proliferation: The downregulation of genes like c-myc and cyclin D1 contributes to cell cycle arrest and a reduction in cancer cell proliferation.[4]

-

Reduction of Cancer Stem Cell Viability: this compound has been shown to reduce the viability of prostate cancer stem-like cells and docetaxel-resistant cancer spheres, suggesting it can target therapy-resistant cell populations.[13][14]

-

Inhibition of Metastasis: In vivo studies have shown that this compound can significantly reduce the metastatic spread of prostate cancer cells to lymph nodes.[15][16]

Conclusion and Future Directions

This compound represents a promising therapeutic agent that selectively targets a key oncogenic driver. Its unique mechanism as a direct, covalent inhibitor of STAT3's DNA-binding activity distinguishes it from kinase inhibitors and provides a clear rationale for its anti-cancer effects. The comprehensive data from in vitro and in vivo studies demonstrate its ability to induce apoptosis, inhibit proliferation, and reduce metastasis in cancers with constitutively active STAT3, particularly castration-resistant prostate cancer.[3][5][15] Furthermore, its effectiveness against therapy-resistant cancer stem-like cells suggests a potential to overcome drug resistance.[13] Future research and development may focus on optimizing the drug-like properties of this compound and its analogues, as well as exploring its efficacy in combination therapies to treat advanced and resistant cancers.

References

- 1. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. ascopubs.org [ascopubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aqilion.com [aqilion.com]

Galiellalactone in Prostate Cancer: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Galiellalactone, a selective STAT3 inhibitor, in the context of prostate cancer. It is designed to offer a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows.

Core Mechanism of Action

This compound is a fungal metabolite that directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. In numerous malignancies, including castration-resistant prostate cancer (CRPC), STAT3 is constitutively active and plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][2] this compound exerts its inhibitory effect through a unique mechanism. It covalently binds to cysteine residues (Cys-367, Cys-468, and Cys-542) on the STAT3 protein.[1] This binding event sterically hinders the ability of STAT3 dimers to bind to their specific DNA transcriptional elements, thereby blocking the expression of STAT3-regulated genes.[2] Notably, this inhibition of DNA binding occurs without affecting the upstream phosphorylation of STAT3 at Tyr-705 or Ser-727.[1][3]

Quantitative In Vitro Efficacy

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across various prostate cancer cell lines. The following table summarizes the key quantitative data from in vitro studies.

| Cell Line | Assay Type | Parameter | Value | Treatment Conditions | Reference |

| DU145 | WST-1 Proliferation | IC50 | 3.02 µM | 72 hours | [4] |

| DU145 | Viability | Decrease | Dose-dependent | 2.5-25 µM, 24-72 hours | [4] |

| LNCaP | Luciferase Reporter | Inhibition | Significant at 10 µM | IL-6 stimulated | [4] |

| General | STAT3 Signaling | IC50 | 250-500 nM | Not specified | [3][4] |

Quantitative In Vivo Efficacy

Preclinical animal studies using xenograft models of human prostate cancer have corroborated the in vitro findings, demonstrating this compound's potential to inhibit tumor growth and metastasis in a living system.

| Animal Model | Prostate Cancer Cell Line | Treatment Regimen | Key Findings | Reference |

| Nude Mice | DU145 | 1 or 3 mg/kg, daily i.p. for 3 weeks | 41-42% reduction in tumor growth rate | [4] |

| Orthotopic Mice | DU145-Luc | Daily i.p. injections for 6 weeks | Significant reduction in primary tumor growth and lymph node metastases | [5] |

| Enzalutamide-Resistant Xenografts | Not Specified | 5 mg/kg/day, i.p. (5 days on, 2 off) | Reduction in tumor volume and serum PSA levels | [6] |

Key Signaling Pathways and Interactions

This compound's primary target is the STAT3 signaling pathway. However, its effects ripple through interconnected cellular signaling networks relevant to prostate cancer progression, including the IL-6/STAT3 axis and the STAT3/Androgen Receptor (AR) signaling axis.

Inhibition of the STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is a central driver of tumorigenesis. This compound's direct inhibition of STAT3 DNA-binding effectively shuts down this pro-survival pathway.

Interaction with the Androgen Receptor (AR) Signaling Axis

In the context of enzalutamide-resistant prostate cancer, STAT3 has been shown to facilitate Androgen Receptor (AR) activity. This compound's inhibition of STAT3, therefore, has the downstream effect of suppressing AR activity and the expression of AR target genes.[7]

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound.

Cell Culture

-

Cell Lines: Human prostate cancer cell lines DU145 and LNCaP are commonly used.

-

Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[3]

Cell Viability and Proliferation Assays

-

WST-1 Assay:

-

Seed DU145 cells in 96-well plates at a density of 2,000 cells/well in 200 µL of medium.

-

Allow cells to adhere for 24 hours.

-

Treat cells with varying concentrations of this compound (0-60 µM) for 72 hours.

-

Add 20 µL of WST-1 solution to each well and incubate at 37°C for 4 hours.

-

Measure the absorbance at 450 nm with a reference wavelength of 690 nm using a multiwell spectrophotometer.

-

Results are typically presented as a percentage of untreated control cells.[3]

-

Western Blot Analysis

-

Purpose: To detect the expression levels of total and phosphorylated STAT3, as well as other proteins of interest.

-

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

Separate proteins by SDS-PAGE on 7.5% or 8% gels.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% milk or 5% BSA.

-

Incubate the membrane with primary antibodies (e.g., anti-STAT3, anti-pSTAT3 Tyr-705) overnight at 4°C.

-

Wash and incubate with a corresponding secondary antibody.

-

Visualize protein bands using an appropriate detection method.[2][3]

-

Apoptosis Assays

-

Annexin V Staining:

-

Treat prostate cancer cells with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash cells with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate in the dark.

-

Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot for Apoptotic Markers: Analyze cell lysates for the presence of cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis.[3]

In Vivo Xenograft Studies

-

Animal Model: Male nude mice (e.g., NMRI).

-

Cell Implantation:

-

Subcutaneous: Inject 3x10^6 DU145 cells into the flank of the mice.

-

Orthotopic: Inject 1x10^6 DU145-Luc cells directly into the prostate gland.

-

-

Treatment:

-

Once tumors are established, administer this compound via daily intraperitoneal (i.p.) injections.

-

Dosages typically range from 1 to 5 mg/kg.

-

A vehicle control (e.g., 1% DMSO in PBS) is used for the control group.

-

-

Monitoring:

Experimental and Logical Workflow

The preclinical investigation of this compound in prostate cancer typically follows a logical progression from in vitro characterization to in vivo validation.

Conclusion and Future Directions

The preclinical data strongly support this compound as a promising therapeutic agent for prostate cancer, particularly for advanced and castration-resistant forms of the disease. Its direct and specific inhibition of STAT3 addresses a key driver of tumor progression. Future research will likely focus on the development of orally bioavailable prodrugs of this compound, combination therapies with existing treatments like enzalutamide, and further elucidation of its impact on the tumor microenvironment and immune response.[4][7] These efforts will be crucial in translating the compelling preclinical findings into effective clinical applications for prostate cancer patients.

References

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. The STAT3 inhibitor this compound inhibits the generation of MDSC‐like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. urosource.uroweb.org [urosource.uroweb.org]

- 8. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Galiellalactone: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galiellalactone, a fungal metabolite, has emerged as a significant agent in cancer research, primarily due to its inhibitory effects on Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2][3] Constitutive activation of the STAT3 pathway is a hallmark of numerous malignancies, including prostate and breast cancers, making it a prime therapeutic target.[2][4][5] this compound presents a unique mechanism of action by directly binding to STAT3 and preventing its dimerization and DNA binding, without altering its phosphorylation status.[2][3][4] Furthermore, recent studies have elucidated its role in inducing cell cycle arrest and apoptosis through the ATM/ATR DNA damage response pathway.[4][6][7] This document provides a comprehensive overview of this compound's mechanism of action and detailed protocols for its application in cell culture-based assays.

Mechanism of Action

This compound exerts its anti-tumor effects through two primary signaling pathways:

-

Inhibition of STAT3 Signaling: this compound directly interacts with STAT3, preventing its binding to DNA consensus sites.[2][4] This inhibition of STAT3 transcriptional activity leads to the downregulation of target genes involved in cell survival, proliferation, and angiogenesis, such as Mcl-1, Bcl-XL, c-myc, and survivin.[8] A key feature of this compound is that it does not inhibit the tyrosine phosphorylation of STAT3.[2]

-

Activation of the ATM/ATR Pathway: this compound has been shown to induce DNA damage, leading to the activation of the ATM and ATR kinases.[4][6][7] This, in turn, triggers a signaling cascade involving the phosphorylation of CHK1 and H2AX, ultimately resulting in G2/M cell cycle arrest and caspase-dependent apoptosis.[4][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| DU145 | Prostate Cancer | WST-1 Proliferation Assay | 2.5-25 µM | 72 hours | Dose-dependent decrease in cell viability | [1] |

| DU145 | Prostate Cancer | Apoptosis Assay | 2.5-25 µM | 24-72 hours | Induction of apoptosis | [1] |

| LNCaP | Prostate Cancer | Luciferase Reporter Gene Assay | 10 µM | - | Inhibition of IL-6-stimulated STAT3 signaling | [1] |

| PC-3 | Prostate Cancer | Apoptosis Assay | - | - | Induction of apoptosis | [1] |

| BT-549 | Breast Cancer | MTT Assay | - | 24 hours | IC50: 12.68 µM | [1] |

| MDA-MB-231 | Breast Cancer | MTT Assay | - | 24 hours | IC50: 16.93 µM | [1] |

| MDA-MB-468 | Breast Cancer | MTT Assay | - | 24 hours | IC50: 17.48 µM | [1] |

| DU145 CSCs | Prostate Cancer Stem-like Cells | Viability Assay | 2.5-10 µM | - | Reduced viability of CSC-derived spheres | [8] |

Table 2: Summary of this compound's Effects on Key Molecular Targets

| Target | Cell Line | Treatment | Effect | Reference |

| STAT3 DNA Binding | DU145 | 5-50 µM, 1 hour | Dose-dependent inhibition | [1] |

| STAT3 Phosphorylation (Tyr705/Ser727) | DU145 | 5 µM, 24 hours | No effect | [2] |

| Cleaved Caspase-3 | PC-3, DU145 | - | Increased expression | [1] |

| Cleaved PARP | PC-3, DU145 | - | Increased expression | [1] |

| γH2AX | DU145 | - | Increased phosphorylation | [4] |

| CHK1 | DU145 | - | Increased phosphorylation | [4] |

| CDC25C | DU145 | - | Downregulation | [4] |

| Mcl-1, Bcl-XL, c-myc, survivin | DU145 CSCs | 2.5-10 µM | Downregulation of gene expression | [8] |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using WST-1 Assay

This protocol is adapted from studies on DU145 prostate cancer cells.[2]

Materials:

-

This compound (stock solution in DMSO)

-

DU145 prostate cancer cells

-

RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed DU145 cells in a 96-well plate at a density of 2,000 cells/well in 200 µL of complete medium.

-

Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should range from 0 to 60 µM. Remove the old medium from the wells and add 200 µL of the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

WST-1 Assay: Add 20 µL of WST-1 solution to each well and incubate for 4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Analysis of STAT3 DNA Binding using Electrophoretic Mobility Shift Assay (EMSA)

This protocol is based on experiments conducted with DU145 cell lysates.[2]

Materials:

-

This compound

-

DU145 cells

-

Cell lysis buffer

-

STAT3 consensus oligonucleotide probe

-

Digoxigenin-ddUTP for labeling

-

Poly(dI-dC)

-

Binding buffer

-

6% DNA retardation gel

-

Chemiluminescent detection reagents

Procedure:

-

Cell Lysate Preparation: Culture DU145 cells to 80-90% confluency. Treat cells with this compound (e.g., 5-50 µM) for 1 hour. Alternatively, treat cell lysates with this compound for 15 minutes on ice. Prepare nuclear extracts using a standard protocol.

-

Probe Labeling: Label the STAT3 consensus oligonucleotide probe with digoxigenin-ddUTP according to the manufacturer's instructions.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), labeled probe (0.1-0.5 ng), poly(dI-dC) (1 µg), and binding buffer. The total reaction volume should be 20 µL.

-

Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes.

-

Electrophoresis: Load the samples onto a 6% non-denaturing polyacrylamide gel. Run the gel in 0.5x TBE buffer until the dye front reaches the bottom.

-

Transfer and Detection: Transfer the DNA-protein complexes from the gel to a nylon membrane. Detect the labeled probe using an anti-digoxigenin antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.

Protocol 3: Evaluation of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol is a general method applicable to cell lines like PC-3 and DU145.[9]

Materials:

-

This compound

-